Boc-D-arg(Z)2-OH
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Overview
Description
Boc-D-arg(Z)2-OH is a compound with the molecular formula C27H34N4O8 . It is also known by other synonyms such as BOC-D-ARG(Z)2-OH and (2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .
Synthesis Analysis
Boc-D-arg(Z)2-OH is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . This method is advantageous due to its easy automation and compatibility with modified peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK) .Molecular Structure Analysis
The InChI representation of Boc-D-arg(Z)2-OH isInChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1
. The Canonical SMILES representation is CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
. Physical And Chemical Properties Analysis
Boc-D-arg(Z)2-OH is a white to off-white powder . Its molecular weight is 542.58 g/mol . The computed properties include a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 16 .Scientific Research Applications
Photocatalysis and Environmental Remediation
One relevant application found in the realm of materials science is the development of heterostructures for photocatalytic activity, such as the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure, which shows enhanced photocatalytic activity for NOx removal under simulated solar light illumination (Zhu et al., 2019). Although not directly involving Boc-D-arg(Z)2-OH, this study demonstrates the potential for synthesizing and applying complex chemical structures in environmental remediation, a field where derivatives of arginine could be explored for their photocatalytic properties.
Fluorescence and Protonation Studies
In a study more closely related to the chemical properties of amino acid derivatives, Marshall et al. (2019) explored an arginine derivative with a fluorescent side-chain, revealing the effects of the fluorophore on the side-chain guanidinium group’s pKa and demonstrating its use in fluorescence-based applications (Marshall et al., 2019). Such research underscores the versatility of arginine derivatives in probing biochemical phenomena and developing sensors or markers for biological research.
Chemical Synthesis and Catalysis
Further applications are seen in the synthesis and characterization of novel compounds, such as organotin(IV) complexes with L-Arginine derivatives, which were examined for their structural properties and potential cytotoxic activity, indicating their relevance in medicinal chemistry and materials science (Girasolo et al., 2010). This study exemplifies the role of amino acid derivatives in facilitating the synthesis of complex organometallic compounds, potentially offering pathways to new materials and therapeutic agents.
Supramolecular Chemistry and Molecular Recognition
Boronic acids and their derivatives have been highlighted for their supramolecular chemistry applications, particularly in H-bond recognition and the formation of supramolecular structures, which are crucial in the development of new materials and catalysis strategies (Georgiou et al., 2017). Although not directly related to Boc-D-arg(Z)2-OH, this research area could benefit from exploring the interactions and applications of protected amino acid derivatives in forming novel supramolecular assemblies.
Safety And Hazards
When handling Boc-D-arg(Z)2-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .
Relevant Papers Relevant papers include “Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK” published in ACS Omega , and “Advances in Fmoc solid-phase peptide synthesis” published in the Journal of Peptide Science .
properties
IUPAC Name |
(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-arg(Z)2-OH |
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